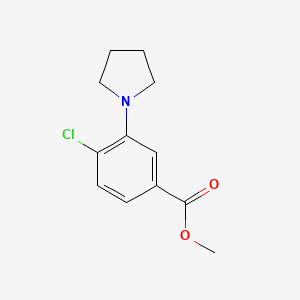
7-Bromo-3-phenylcinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-phenylcinnoline is an organic compound with the molecular formula C14H9BrN2. It belongs to the class of cinnoline derivatives, which are heterocyclic aromatic compounds containing a fused benzene and pyridazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-phenylcinnoline typically involves the bromination of 3-phenylcinnoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the cinnoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-phenylcinnoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
Substitution Reactions: Products include derivatives where the bromine atom is replaced by groups such as methoxy or amino groups.
Coupling Reactions: Products include biaryl compounds formed by coupling with other aromatic rings.
Scientific Research Applications
7-Bromo-3-phenylcinnoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: It is used in the synthesis of organic semiconductors and other materials with electronic applications.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 7-Bromo-3-phenylcinnoline in biological systems involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 7-Phenylethynylcinnoline
- 7-Azidocinnoline
- 7-Nitrocinnoline
Comparison: 7-Bromo-3-phenylcinnoline is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. Compared to its analogs, such as 7-phenylethynylcinnoline and 7-azidocinnoline, the bromine derivative may exhibit different pharmacokinetic properties and biological activities .
Properties
Molecular Formula |
C14H9BrN2 |
|---|---|
Molecular Weight |
285.14 g/mol |
IUPAC Name |
7-bromo-3-phenylcinnoline |
InChI |
InChI=1S/C14H9BrN2/c15-12-7-6-11-8-13(16-17-14(11)9-12)10-4-2-1-3-5-10/h1-9H |
InChI Key |
FBPRFIXNNLLZEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3C=C(C=CC3=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



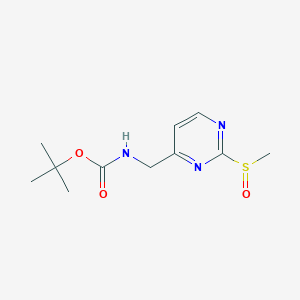
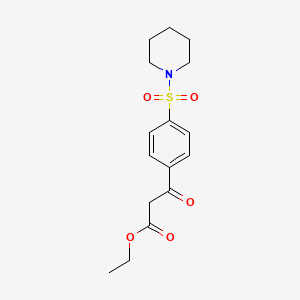
![3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11788092.png)
![2-(3-Fluorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11788094.png)
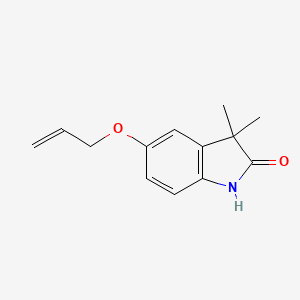
![2-(4-Oxo-2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11788106.png)
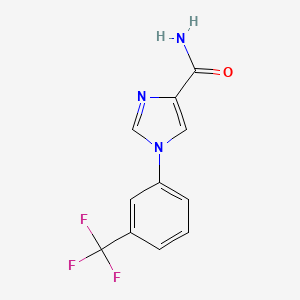
![2-(4-Chlorobenzyl)oxazolo[4,5-c]pyridine](/img/structure/B11788125.png)
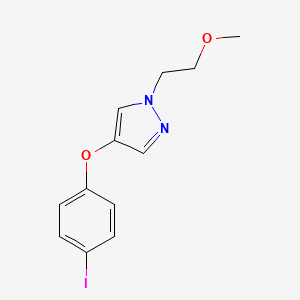
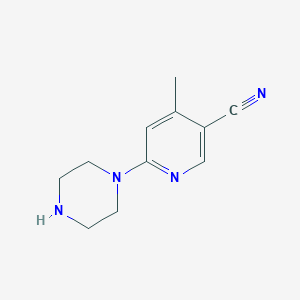
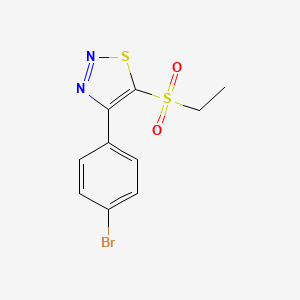
![1-(3-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11788144.png)
